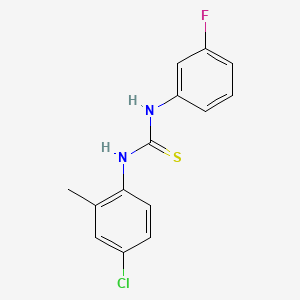
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, also known as CMF-022, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Wirkmechanismus
The mechanism of action of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins in the body. N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of cancer cells by blocking the activity of specific enzymes involved in cell division. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases.
Biochemical and Physiological Effects:
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-bacterial effects. In preclinical studies, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to reduce inflammation in various animal models of inflammatory diseases, such as arthritis and colitis. Furthermore, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been shown to have antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has several advantages for lab experiments, including its high purity and stability, which make it an ideal compound for studying its properties and potential applications. However, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea also has some limitations, including its low solubility in water and some organic solvents, which can make it challenging to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, including the development of new synthesis methods to improve its yield and purity, the exploration of its potential applications in various fields, and the investigation of its mechanism of action and biochemical and physiological effects. In addition, further studies are needed to determine the safety and toxicity of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea in various animal models and to develop effective delivery methods for its use in human patients.
Conclusion:
In conclusion, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea is a promising chemical compound with potential applications in various fields, including medicinal chemistry, material science, and catalysis. Its synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research. Further studies are needed to fully understand its mechanism of action and biochemical and physiological effects, as well as to explore its potential applications and future directions.
Synthesemethoden
The synthesis of N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea involves the reaction of 4-chloro-2-methylphenylisothiocyanate with 3-fluoroaniline in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then converted to N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea through further reactions. This synthesis method has been optimized to produce high yields of pure N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea, making it an ideal compound for scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has shown promising results in the treatment of various diseases, including cancer, inflammation, and infectious diseases. In material science, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used to synthesize novel materials with unique properties, such as high conductivity and magnetism. In catalysis, N-(4-chloro-2-methylphenyl)-N'-(3-fluorophenyl)thiourea has been used as a catalyst in various reactions, including the synthesis of organic compounds and the degradation of pollutants.
Eigenschaften
IUPAC Name |
1-(4-chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClFN2S/c1-9-7-10(15)5-6-13(9)18-14(19)17-12-4-2-3-11(16)8-12/h2-8H,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEWBPUDQRZYEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methylphenyl)-3-(3-fluorophenyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-{[(4-methylphenyl)acetyl]amino}isophthalate](/img/structure/B5762906.png)
![1,3-dimethyl-8-{[3-(trifluoromethyl)phenyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5762914.png)


![2-({1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}thio)acetamide](/img/structure/B5762945.png)

![2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B5762957.png)
![N-[(4,5-dibromo-2-thienyl)methylene]-3,5-dimethyl-4H-1,2,4-triazol-4-amine](/img/structure/B5762964.png)
![3-[(4-chlorobenzyl)thio]-5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5762978.png)

![2-{[(5-chloro-8-quinolinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5762987.png)
![2-[4-(4-methylcyclohexyl)-1-piperazinyl]pyrimidine](/img/structure/B5762990.png)
